

# Confirming the Structure of 5-Hydroxyisophthalic Acid: A Spectroscopic Comparison Guide

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## Compound of Interest

Compound Name: **5-Hydroxyisophthalic acid**

Cat. No.: **B057310**

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For researchers and drug development professionals, unequivocally confirming the molecular structure of a compound is a critical step. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of **5-Hydroxyisophthalic acid**. By presenting experimental data alongside that of structurally similar alternatives—Isophthalic acid and Dimethyl 5-hydroxyisophthalate—this guide offers a clear framework for analysis and interpretation.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **5-Hydroxyisophthalic acid** and two common alternatives. This allows for a direct comparison of how the hydroxyl and carboxyl functional groups influence the spectral characteristics.

## Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm <sup>-1</sup> )	Functional Group Assignment
5-Hydroxyisophthalic acid	3300-2500 (broad), 1710-1680, 1600, 1450, 1300, 1250	O-H (Carboxylic acid & Phenol), C=O (Carboxylic acid), C=C (Aromatic), C-O (Phenol), O-H bend
Isophthalic acid	3300-2500 (broad), 1700-1680, 1610, 1460, 1310	O-H (Carboxylic acid), C=O (Carboxylic acid), C=C (Aromatic), O-H bend
Dimethyl 5-hydroxyisophthalate	3500-3200 (broad), 1730-1715, 1605, 1440, 1230	O-H (Phenol), C=O (Ester), C=C (Aromatic), C-O (Ester)

Note: The broadness of the O-H stretch in the carboxylic acids is due to hydrogen bonding.[\[1\]](#)  
The C=O stretch in the ester appears at a higher wavenumber than in the carboxylic acid.[\[1\]](#)

## <sup>1</sup>H NMR Spectroscopy Data (Solvent: DMSO-d<sub>6</sub>)

Compound	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
5-Hydroxyisophthalic acid				
Hydroxyisophthalic acid	~13.3 (broad s)	singlet	2H	-COOH
	~10.1 (broad s)	singlet	1H	Ar-OH
	~8.0	singlet	1H	Ar-H (H-2)
	~7.6	singlet	2H	Ar-H (H-4, H-6)
Isophthalic acid[2]	~13.3 (broad s)	singlet	2H	-COOH
	~8.55	triplet	1H	Ar-H (H-2)
	~8.22	doublet	2H	Ar-H (H-4, H-6)
	~7.68	triplet	1H	Ar-H (H-5)
Dimethyl 5-hydroxyisophthalate				
hydroxyisophthalate	~9.9 (s)	singlet	1H	Ar-OH
	~7.8	singlet	1H	Ar-H (H-2)
	~7.3	singlet	2H	Ar-H (H-4, H-6)
	~3.9 (s)	singlet	6H	-OCH <sub>3</sub>

Note: The acidic protons of the carboxylic acid and hydroxyl groups are often broad and may exchange with D<sub>2</sub>O.

## <sup>13</sup>C NMR Spectroscopy Data (Solvent: DMSO-d<sub>6</sub>)

Compound	Chemical Shift ( $\delta$ , ppm)	Assignment
5-Hydroxyisophthalic acid[3][4]	~167	C=O (Carboxylic acid)
~158	C-OH (Aromatic)	
~133	C-COOH (Aromatic)	
~122	C-H (Aromatic)	
~119	C-H (Aromatic)	
Isophthalic acid[2]	~167	C=O (Carboxylic acid)
~134	C-H (Aromatic)	
~131	C-COOH (Aromatic)	
~130	C-H (Aromatic)	
~129	C-H (Aromatic)	
Dimethyl 5-hydroxyisophthalate	~165	C=O (Ester)
~158	C-OH (Aromatic)	
~132	C-COOR (Aromatic)	
~120	C-H (Aromatic)	
~118	C-H (Aromatic)	
	~52	-OCH <sub>3</sub>

## Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)	Fragmentation Pattern
5-Hydroxyisophthalic acid	182 [M] <sup>+</sup> <sup>[5]</sup> <sup>[6]</sup>	165, 137, 109, 81	Loss of OH, followed by loss of CO
Isophthalic acid	166 [M] <sup>+</sup>	149, 121, 93, 65	Loss of OH, followed by loss of CO
Dimethyl 5-hydroxyisophthalate	210 [M] <sup>+</sup>	179, 151, 123	Loss of OCH <sub>3</sub> , followed by loss of CO

## Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Ensure the sample is fully dissolved.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.
  - Set the spectral width to cover a range of 0-15 ppm.
  - Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
  - Apply a relaxation delay of at least 5 seconds to allow for quantitative integration, particularly for the broad acidic proton signals.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional proton-decoupled <sup>13</sup>C NMR spectrum.
  - Set the spectral width to cover a range of 0-200 ppm.

- A significantly higher number of scans will be required compared to  $^1\text{H}$  NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - KBr Pellet Method: Mix approximately 1-2 mg of the finely ground sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Collect a background spectrum of the empty sample holder (or clean ATR crystal) before running the sample.
  - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

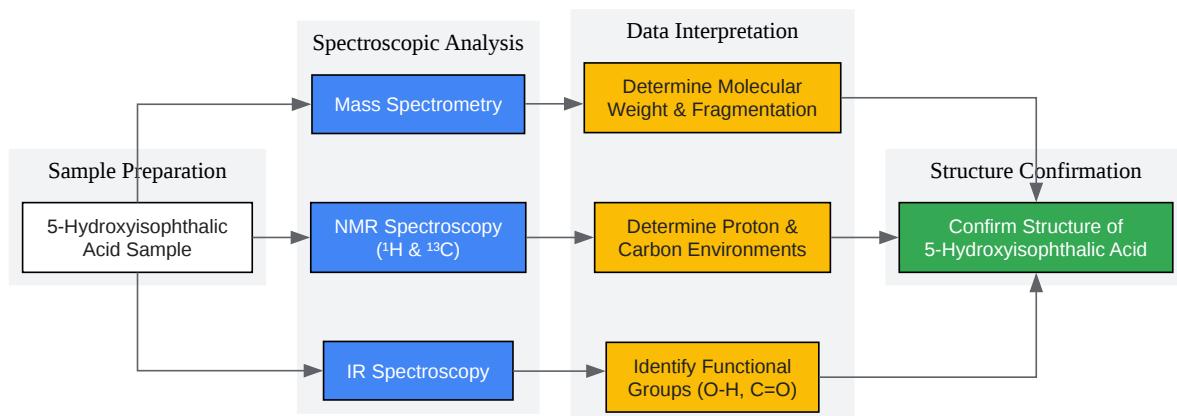
## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.
- Data Acquisition (Electron Impact - EI):
  - Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
  - Use a standard electron ionization energy of 70 eV.
  - Scan a mass-to-charge ( $m/z$ ) range appropriate for the compound's molecular weight (e.g., 50-300 amu).

- Data Acquisition (Electrospray Ionization - ESI):
  - Infuse the sample solution directly into the ESI source.
  - Acquire spectra in both positive and negative ion modes to determine the most effective ionization method.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for confirming the structure of **5-Hydroxyisophthalic acid** using multiple spectroscopic techniques.



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Caption: Workflow for structural elucidation.

By systematically applying these spectroscopic methods and comparing the resulting data against known compounds, researchers can confidently confirm the structure of **5-Hydroxyisophthalic acid**. This guide serves as a practical resource to facilitate that process, ensuring data integrity and accelerating research and development timelines.

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